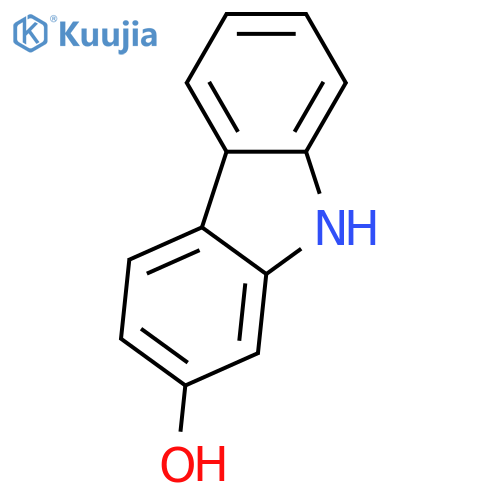

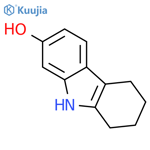

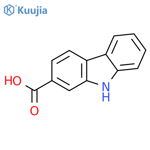

A photochemical synthesis of 2-hydroxycarbazole

,

Zhejiang Gongye Daxue Xuebao,

2012,

40(4),

405-407